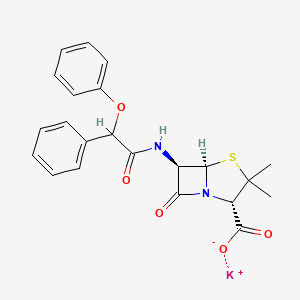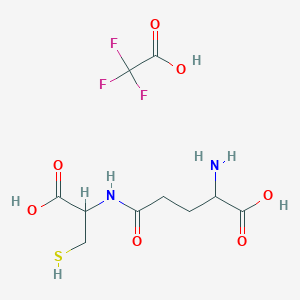
Fenbenicillin potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenbenicillin potassium salt is a semi-synthetic antibiotic derived from penicillin. It is known for its antibacterial properties and is used primarily in veterinary medicine. The compound is a potassium salt form of fenbenicillin, which is a derivative of 6-aminopenicillanic acid. Its molecular formula is C22H21KN2O5S, and it has a molecular weight of 464.58 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fenbenicillin potassium salt is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with phenoxyphenylacetyl chloride in the presence of a base to form fenbenicillin. This is followed by the conversion of fenbenicillin to its potassium salt form using potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microbial strains capable of producing penicillin. The penicillin is then chemically modified to produce fenbenicillin, which is subsequently converted to its potassium salt form. The process includes steps such as extraction, purification, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fenbenicillin potassium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the β-lactam ring.
Oxidation and Reduction: These reactions can modify the phenoxyphenylacetyl group, affecting the compound’s antibacterial activity.
Substitution: The phenoxyphenylacetyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various organic reagents can be used to introduce different substituents.
Major Products Formed
Hydrolysis: Leads to the formation of penicilloic acid derivatives.
Oxidation and Reduction: Can result in modified phenoxyphenylacetyl derivatives.
Substitution: Produces a range of fenbenicillin derivatives with varying antibacterial properties.
Applications De Recherche Scientifique
Fenbenicillin potassium salt has several scientific research applications:
Chemistry: Used as a model compound to study β-lactam antibiotics and their reactivity.
Biology: Employed in studies involving bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections in animals.
Industry: Utilized in the development of new antibiotics and in the study of fermentation processes for antibiotic production
Mécanisme D'action
Fenbenicillin potassium salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacterial cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Penicillin G potassium salt
- Penicillin V potassium salt
- Ampicillin sodium salt
- Amoxicillin sodium salt
Comparison
Fenbenicillin potassium salt is unique due to its phenoxyphenylacetyl group, which imparts specific antibacterial properties. Compared to penicillin G and penicillin V, fenbenicillin has a broader spectrum of activity against certain bacterial strains. Unlike ampicillin and amoxicillin, fenbenicillin is primarily used in veterinary medicine .
Propriétés
Numéro CAS |
1177-30-6 |
|---|---|
Formule moléculaire |
C22H21KN2O5S |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C22H22N2O5S.K/c1-22(2)17(21(27)28)24-19(26)15(20(24)30-22)23-18(25)16(13-9-5-3-6-10-13)29-14-11-7-4-8-12-14;/h3-12,15-17,20H,1-2H3,(H,23,25)(H,27,28);/q;+1/p-1/t15-,16?,17+,20-;/m1./s1 |
Clé InChI |
PKMOXICMFBKBOT-RQCGWANSSA-M |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)[O-])C.[K+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)[O-])C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12298656.png)

![L-Isoleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, methyl ester](/img/structure/B12298665.png)
![N,N-dimethyl-5-(pyridin-2-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12298668.png)
![3-Methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B12298676.png)
![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)
![7-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B12298689.png)




![N-tert-Butyl-6-chloro-N'-methyl-[1,3,5]triazine-2,4-diamine](/img/structure/B12298723.png)
